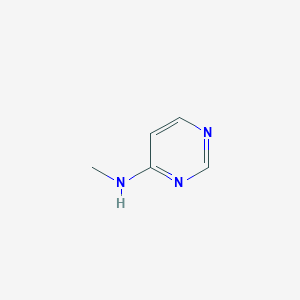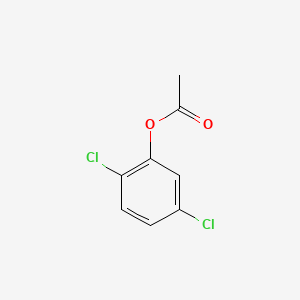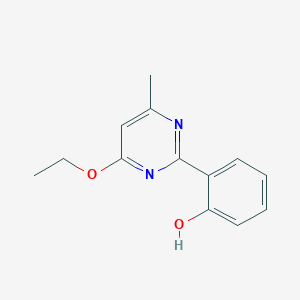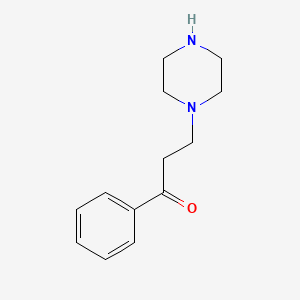
N-(3-aminopropyl)aniline
Overview
Description
“N-(3-aminopropyl)aniline” is an aromatic amine. It has an empirical formula of C9H14N2 and a molecular weight of 150.22 . This compound is commonly used in the field of chemistry and biology.
Synthesis Analysis
The synthesis of anilines, including “this compound”, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . Aniline synthesis by amination (arylation) is one of the common methods .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string NCCCNC1=CC=CC=C1 . This indicates that the compound consists of a benzene ring attached to an aminopropyl group.
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can participate in the N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst . It can also show altered H-atom loss behavior compared to aniline .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a density of 1.0±0.1 g/cm3 . The compound’s boiling point is 287.9±23.0 °C at 760 mmHg .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(3-aminopropyl)aniline is a unique chemical compound with a variety of potential targets. One of the primary targets of this compound is the Histone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of transcription, a process that is fundamental to the function of all cells .
Mode of Action
It is known that the compound interacts with its target, the histone acetyltransferase kat2b, in a specific manner . This interaction could potentially lead to changes in the enzyme’s activity, thereby influencing the transcription process .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the Histone acetyltransferase KAT2B and the transcription process . The downstream effects of these pathways could include changes in gene expression and, consequently, alterations in cellular function .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its influence on the Histone acetyltransferase KAT2B and the transcription process . These effects could potentially include changes in gene expression and alterations in cellular function .
Biochemical Analysis
Biochemical Properties
N-(3-aminopropyl)aniline plays a significant role in biochemical reactions, particularly in the context of polyamine metabolism. Polyamines are small organic cations that are essential for cell growth and differentiation. This compound interacts with enzymes such as aminopropyltransferases, which are involved in the biosynthesis of polyamines like spermidine and spermine . These interactions are crucial for the regulation of cellular polyamine levels and, consequently, for maintaining cellular homeostasis.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of extracellular matrix proteins when used as a cell culture substrate . This modulation can lead to changes in cell morphology, motility, and adhesion. Additionally, this compound has been observed to enhance the efficiency of oncolytic viruses in cell experiments, indicating its potential role in cancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as a substrate for aminopropyltransferases, facilitating the transfer of aminopropyl groups to polyamine acceptors . This process is essential for the synthesis of polyamines, which are vital for cellular functions such as DNA replication, RNA transcription, and protein synthesis. Additionally, this compound can influence enzyme activity, either by inhibition or activation, depending on the specific enzyme and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential impact on cellular processes should also be considered.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote cell growth and differentiation, while at high doses, it may exhibit toxic or adverse effects . Understanding the threshold levels and the dose-response relationship is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to polyamine biosynthesis . It interacts with enzymes such as aminopropyltransferases and decarboxylases, which facilitate the conversion of precursor molecules into polyamines. These metabolic pathways are essential for regulating cellular polyamine levels and ensuring proper cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its activity and effectiveness in various biochemical processes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its function. It is often localized in the cytosol and the nucleus, where it interacts with enzymes involved in polyamine biosynthesis . The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
Properties
IUPAC Name |
N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSWHECVUKBMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330164 | |
| Record name | N-(3-aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4742-01-2 | |
| Record name | N-(3-aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














